1-(2-Ethoxybenzoyl)-2-methylpiperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxyphenyl)-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-3-18-13-7-5-4-6-12(13)14(17)16-9-8-15-10-11(16)2/h4-7,11,15H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQUVERAWNQTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCNCC2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2 Ethoxybenzoyl 2 Methylpiperazine and Its Analogues
Retrosynthetic Analysis and Strategic Disconnection
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. researchgate.netlibretexts.org For 1-(2-Ethoxybenzoyl)-2-methylpiperazine, the most logical disconnection is at the amide bond, as this corresponds to a reliable and widely used chemical transformation—acylation. amazonaws.com This strategic C-N bond cleavage simplifies the target molecule into two key synthons: a 2-ethoxybenzoyl cation and a 2-methylpiperazine (B152721) anion. These synthons, in turn, correspond to practical synthetic equivalents, or building blocks, that can be used in the forward synthesis.
Figure 1: Retrosynthetic Disconnection of this compound
The 2-ethoxybenzoyl moiety is typically introduced using an activated form of 2-ethoxybenzoic acid, most commonly 2-ethoxybenzoyl chloride. chemicalbook.com The synthesis of this key intermediate can be achieved through several pathways, starting from readily available materials like salicylic (B10762653) acid or methyl salicylate.
One common approach involves the ethylation of a salicylic acid derivative followed by conversion to the acyl chloride. For example, salicylic acid can be ethylated using diethyl sulfate (B86663) under basic conditions. google.com A subsequent reaction with a chlorinating agent like thionyl chloride or solid phosgene (B1210022) converts the resulting 2-ethoxybenzoic acid into the highly reactive 2-ethoxybenzoyl chloride, primed for acylation. chemicalbook.comgoogle.com
Table 1: Synthetic Routes to 2-Ethoxybenzoyl Chloride
| Starting Material | Key Reagents | Intermediate | Reference |
|---|---|---|---|
| Salicylic Acid | 1. Diethyl Sulfate, NaOH 2. Thionyl Chloride | 2-Ethoxybenzoic Acid | google.com |
| Methyl Salicylate | 1. Diethyl Sulfate, KOH 2. NaOH (Hydrolysis) 3. Solid Phosgene, DMF | Methyl 2-ethoxybenzoate | google.com |
| 2-Ethoxybenzoic Acid | Phosgene, DMF | N/A | chemicalbook.com |
2-Methylpiperazine serves as the amine-containing building block. Its synthesis has been approached in various ways, including methods that yield racemic mixtures and those that produce specific enantiomers, which are crucial for creating chiral analogues.
An improved, high-yield synthesis for enantiomerically pure (R)- and (S)-2-methylpiperazine has been developed to avoid difficulties associated with earlier methods, such as low yields and poor solubility of intermediates. tandfonline.com This method involves the use of an N-benzyl protecting group on a diketopiperazine intermediate, which is then reduced with lithium aluminum hydride and deprotected via catalytic hydrogenation. tandfonline.comtandfonline.com For applications where stereochemistry is not critical, other methods are available. A quantitative yield of 2-methylpiperazine can be achieved via the catalytic hydrogenation of 1-benzyl-3-methylpiperazine (B130311) using a Palladium on carbon (Pd/C) catalyst. chemicalbook.com Additionally, novel photocatalytic methods have been explored, such as the UV irradiation of N-(β-hydroxypropyl)ethylenediamine in the presence of a semiconductor–zeolite composite catalyst, which produces 2-methylpiperazine. rsc.orgiitm.ac.in
Table 2: Comparison of Synthetic Routes to 2-Methylpiperazine
| Method | Starting Material/Precursor | Key Features | Reference |
|---|---|---|---|
| Enantioselective Synthesis | N-Boc-alanine | Produces enantiomerically pure (R)- or (S)-2-methylpiperazine; involves protection/deprotection steps. | tandfonline.com |
| Catalytic Hydrogenation | 1-Benzyl-3-methylpiperazine | High yield (quantitative); straightforward debenzylation. | chemicalbook.com |
| Photocatalysis | N-(β-hydroxypropyl)ethylenediamine | Novel, one-step synthesis at ambient temperature; yield depends on catalyst composition. | rsc.orgiitm.ac.in |
Optimized Synthetic Routes for this compound
With the key building blocks in hand, the forward synthesis involves their coupling via an acylation reaction. The optimization of this step is critical for maximizing yield and minimizing side products.
The formation of the amide bond in this compound is typically achieved by reacting 2-ethoxybenzoyl chloride with 2-methylpiperazine. This is a nucleophilic acyl substitution reaction. The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), to prevent side reactions with the solvent. A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common choices for the base include tertiary amines like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), or an excess of 2-methylpiperazine itself.
Optimization of reaction conditions involves screening different solvents, bases, and temperatures to find the ideal balance between reaction rate and selectivity.
Table 3: Hypothetical Reaction Condition Optimization for Acylation
| Parameter | Variation | Rationale |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran, Acetonitrile | Solubility of reactants and compatibility with the reaction. |
| Base | Triethylamine, DIPEA, Excess 2-methylpiperazine | Neutralizes HCl byproduct; sterics can influence side reactions. |
| Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes potential side product formation. |
A significant challenge in the synthesis of this compound is controlling regioselectivity. 2-Methylpiperazine is an unsymmetrical diamine with two nitrogen atoms (N1 and N4) available for acylation. The N4 nitrogen is secondary and less sterically hindered than the N1 nitrogen, which is adjacent to the methyl group. Consequently, acylation often occurs preferentially at the N4 position.
To achieve the desired 1-acylated product, a protecting group strategy is often necessary. The more reactive N4 nitrogen can be selectively protected, for example, with a tert-butoxycarbonyl (Boc) group. With the N4 position blocked, the acylation with 2-ethoxybenzoyl chloride is directed to the N1 nitrogen. The protecting group is then removed in a final step to yield the target compound.
When a single enantiomer of 2-methylpiperazine (e.g., (S)-2-methylpiperazine) is used as the starting material, the synthesis is stereoselective. nih.gov The chiral center at the C2 position is typically unaffected by the acylation and deprotection steps, provided mild reaction conditions are maintained. This results in the formation of the corresponding enantiomerically pure product, (S)-1-(2-Ethoxybenzoyl)-2-methylpiperazine.
While the reaction between a reactive acyl chloride and an amine does not typically require a catalyst, alternative "greener" methods that couple a carboxylic acid directly with an amine are gaining prominence. These methods often require a catalyst to activate the carboxylic acid. nih.gov Such direct amide coupling reactions improve atom economy by avoiding the pre-formation of an acyl chloride and the production of stoichiometric waste.
Catalysts for direct amidation include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole). More advanced coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and uronium salts (e.g., HATU, HBTU). Research has also explored metal-free catalytic systems for amide bond formation. nih.gov
The mechanism for the acylation with 2-ethoxybenzoyl chloride involves the nucleophilic attack of the N1 nitrogen of (protected) 2-methylpiperazine on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond.
Yield Enhancement and Purification Protocols
The synthesis of this compound typically proceeds via the acylation of 2-methylpiperazine with 2-ethoxybenzoyl chloride. Optimizing the yield and ensuring the purity of the final product are critical steps in this process.
Yield Enhancement:
Several factors can be manipulated to enhance the reaction yield. The choice of solvent, base, and reaction temperature are all crucial. A common approach involves dissolving 2-methylpiperazine in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), in the presence of a base to neutralize the hydrochloric acid byproduct of the acylation reaction. Triethylamine (TEA) is a frequently used base for this purpose. The reaction is often carried out at room temperature, but gentle heating or cooling may be employed to optimize the reaction rate and minimize side products.
The use of activating agents can also improve yields. For instance, the formation of the amide bond can be facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), although this can introduce purification challenges.
Purification Protocols:
Purification of this compound is essential to remove unreacted starting materials, the hydrochloride salt of the base, and any side products. Common purification techniques include:
Extraction: An initial workup often involves washing the reaction mixture with an aqueous solution to remove water-soluble impurities.
Chromatography: Column chromatography using silica (B1680970) gel is a highly effective method for separating the desired product from impurities. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is critical for achieving good separation.
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can yield a highly pure crystalline product. For example, recrystallization from ethanol (B145695) or a mixture of ethyl acetate (B1210297) and heptane (B126788) can be effective for benzoylpiperazine derivatives. nih.gov
Table 1: Illustrative Reaction Conditions for Acylation of 2-Methylpiperazine
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Tetrahydrofuran (THF) |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIPEA) | Potassium Carbonate (K₂CO₃) |
| Temperature | Room Temperature | 0 °C to Room Temperature | Reflux |
| Purification | Silica Gel Chromatography | Aqueous Workup followed by Crystallization | Extraction and Column Chromatography |
This table presents hypothetical conditions based on general organic synthesis principles for acylation reactions.
Parallel Synthesis and Derivatization Strategies for Analogues of this compound
Parallel synthesis is a powerful technique for rapidly generating a library of related compounds, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. youtube.comrsc.org This approach can be readily applied to create a diverse set of analogs of this compound.
The general strategy involves reacting a common core structure with a variety of building blocks in a spatially separated manner, often using multi-well plates. rsc.org For the synthesis of this compound analogs, either the benzoyl chloride or the 2-methylpiperazine can be the common core, while the other component is varied.
Modifications at the Benzoyl Ring System
The 2-ethoxybenzoyl moiety offers numerous opportunities for modification to explore its impact on biological activity. A library of analogs can be created by using a variety of substituted benzoyl chlorides in the acylation step.
Table 2: Examples of Benzoyl Ring Modifications for Parallel Synthesis
| R Group on Benzoyl Ring | Rationale for Modification | Potential Synthetic Approach |
| 3-Methoxy, 4-Methoxy | Explore electronic effects and hydrogen bonding potential. | Acylation with corresponding methoxybenzoyl chloride. |
| 4-Fluoro, 4-Chloro | Investigate the effect of electron-withdrawing groups and lipophilicity. nih.gov | Acylation with corresponding halogenated benzoyl chloride. |
| 4-Trifluoromethyl | Introduce a strong electron-withdrawing group to alter electronic properties. mdpi.com | Acylation with 4-(trifluoromethyl)benzoyl chloride. |
| 3,4-Dimethoxy | Increase polarity and potential for hydrogen bonding. | Acylation with 3,4-dimethoxybenzoyl chloride. |
| Naphthalene-based | Expand the aromatic system to explore larger binding pockets. | Acylation with naphthoyl chloride. |
Structure-activity relationship studies of related benzoylpiperazine derivatives have shown that substituents on the benzoyl ring can significantly influence biological activity. mdpi.comnih.gov For example, the position and nature of the substituent can affect the molecule's affinity for its biological target. nih.gov
Modifications at the Piperazine (B1678402) Ring System, including the 2-Methyl Group
The piperazine ring and its 2-methyl substituent are also key targets for modification. While 1-(2-ethoxybenzoyl) chloride can serve as the common building block, a variety of substituted piperazines can be used to generate a library of analogs.
Table 3: Examples of Piperazine Ring Modifications
| Modification | Rationale for Modification | Potential Synthetic Approach |
| Replacement of 2-Methyl with other alkyl groups (e.g., ethyl, propyl) | Explore steric effects at the 2-position. | Synthesis of the corresponding 2-alkylpiperazine followed by acylation. |
| Introduction of a second substituent on the piperazine ring | Investigate the impact of additional substitution on conformation and activity. | Use of disubstituted piperazines in the acylation reaction. |
| Modification of the N4-position | The N4 nitrogen of the piperazine ring is a common site for derivatization to modulate pharmacokinetic properties. | Further alkylation or acylation at the N4 position after the initial benzoylation. |
| Use of a homopiperazine (B121016) (diazepane) ring | Expand the ring size to alter the conformation and spacing of the nitrogen atoms. nih.gov | Synthesis of the corresponding homopiperazine analog followed by acylation. |
The structural complexity of the piperazine moiety in bioactive molecules can vary considerably, with substitutions at the carbon atoms being less common than at the nitrogen atoms. mdpi.com However, exploring these C-substitutions can lead to novel chemical space. rsc.org
Introduction of Chiral Centers and Enantioselective Synthesis
The 2-methyl group on the piperazine ring introduces a chiral center, meaning that this compound can exist as two enantiomers, (R) and (S). It is often the case in medicinal chemistry that one enantiomer is significantly more active or has a different pharmacological profile than the other. rsc.org Therefore, the enantioselective synthesis of each isomer is of great importance.
Methods for obtaining enantiomerically pure 2-methylpiperazine, the key precursor, include:
Resolution of a racemic mixture: This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.
Synthesis from a chiral pool: Enantiopure 2-methylpiperazine can be synthesized from readily available chiral starting materials like amino acids. nih.gov For example, (R)- and (S)-alanine can serve as starting points for the synthesis of (R)- and (S)-2-methylpiperazine, respectively. A general route involves the conversion of the amino acid to a protected 1,2-diamine, followed by cyclization to form the piperazine ring. mdpi.com
Asymmetric synthesis: This involves using a chiral catalyst or auxiliary to induce stereoselectivity in the reaction that forms the chiral center. caltech.edunih.gov
Once the enantiopure 2-methylpiperazine is obtained, it can be acylated with 2-ethoxybenzoyl chloride to yield the corresponding enantiomer of the final product.
Sustainable and Green Chemistry Approaches in Piperazine Derivatization
The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound and its analogs. nih.gov
Alternative Solvents:
Traditional organic solvents often have significant environmental and health drawbacks. Green alternatives are being explored for piperazine synthesis:
Water: For certain reactions, water can be an excellent solvent, as it is non-toxic, non-flammable, and inexpensive. researchgate.net
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them less volatile than traditional organic solvents. youtube.com They can act as both solvents and catalysts in some reactions and can often be recycled. nih.govresearchgate.netacs.org
Bio-based solvents: Solvents derived from renewable resources, such as ethanol or 2-methyltetrahydrofuran (B130290) (2-MeTHF), are gaining traction as greener alternatives. nih.gov
Alternative Energy Sources:
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating methods. caltech.eduyoutube.comresearchgate.net This is due to efficient and uniform heating of the reaction mixture. researchgate.net
Ultrasound: Sonication can also be used to accelerate reactions by promoting mass transfer and creating localized high-energy zones. Ultrasound-assisted synthesis has been successfully applied to the synthesis of various heterocyclic compounds, including piperazine derivatives, often with improved yields and shorter reaction times. nih.govmdpi.comnih.govresearchgate.net
By incorporating these green chemistry approaches, the synthesis of this compound and its analogs can be made more efficient, economical, and environmentally friendly.
Advanced Structural Elucidation and Conformational Analysis of 1 2 Ethoxybenzoyl 2 Methylpiperazine
High-Resolution Spectroscopic Characterization
The molecular structure of 1-(2-Ethoxybenzoyl)-2-methylpiperazine is elucidated through a combination of advanced spectroscopic techniques. Each method provides unique and complementary information, culminating in a comprehensive structural profile.
Multi-dimensional NMR spectroscopy is a cornerstone for determining the precise chemical structure and spatial arrangement of atoms in a molecule. For this compound, a suite of 1D and 2D NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃), provides unequivocal evidence for its structure.
¹H and ¹³C NMR: The ¹H NMR spectrum displays characteristic signals for the aromatic protons of the 2-ethoxybenzoyl group, the ethoxy (-OCH₂CH₃) group, and the protons of the 2-methylpiperazine (B152721) ring. The ¹³C NMR spectrum reveals the corresponding carbon signals, including the distinct carbonyl carbon of the amide and the carbons of the aromatic ring and the piperazine (B1678402) core. researchgate.net
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is crucial for identifying proton-proton coupling networks. It would confirm correlations between the methylene (B1212753) and methyl protons of the ethoxy group, as well as the intricate coupling network among the protons within the 2-methylpiperazine ring. researchgate.netrsc.org
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum for this molecule would definitively link each proton signal in the ethoxy and methylpiperazine moieties to its corresponding carbon atom, confirming the C-H framework. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be observed from the protons on the piperazine ring (adjacent to the amide nitrogen) to the carbonyl carbon (C=O) of the benzoyl group, confirming the amide linkage. Correlations from the ethoxy protons to the aromatic ring would also be evident. muni.czmdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is vital for conformational analysis. For instance, NOESY can show correlations between the protons of the 2-methyl group on the piperazine ring and other protons on the same ring, helping to establish their relative stereochemistry and the preferred conformation (e.g., chair form) of the piperazine ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| Aromatic (C1'-C6') | 6.9 - 7.8 (m) | 115 - 158 | Aromatic H → Aromatic C, C=O |
| Carbonyl (C=O) | - | ~168 | - |
| Ethoxy (-OCH₂CH₃) | ~4.1 (q), ~1.4 (t) | ~64, ~15 | -OCH₂- → Aromatic C; -CH₃ → -OCH₂- |
| Piperazine Ring | 2.5 - 4.5 (m) | 40 - 55 | Piperazine H → C=O, Piperazine C |
| Methyl (-CH₃) | ~1.2 (d) | ~18 | -CH₃ → Piperazine C |
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₄H₂₀N₂O₂), the calculated exact mass is 248.1525 g/mol . HRMS analysis would confirm this value with high precision (typically within 5 ppm).
Tandem mass spectrometry (MS/MS) experiments are used to analyze the fragmentation pathways, which further corroborates the proposed structure. The primary fragmentation is expected to occur at the weakest bonds and lead to stable fragments. A plausible fragmentation pathway would involve:
Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the piperazine nitrogen, leading to the formation of the 2-ethoxybenzoyl cation (m/z 149) and the 2-methylpiperazine radical.
Piperazine Ring Fragmentation: The molecular ion or fragment ions containing the piperazine ring can undergo characteristic ring opening and fragmentation, often resulting in the loss of ethylene (B1197577) or related fragments. nih.gov
Loss of Ethoxy Group: Fragmentation involving the loss of an ethyl radical (•C₂H₅) or an ethoxy radical (•OC₂H₅) from the benzoyl portion of the molecule.
Table 2: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Formula |
|---|---|---|
| 248.1525 | [M]⁺ (Molecular Ion) | [C₁₄H₂₀N₂O₂]⁺ |
| 149.0603 | [2-Ethoxybenzoyl]⁺ | [C₉H₉O₂]⁺ |
| 121.0653 | [C₇H₅O₂]⁺ (from loss of C₂H₄ from m/z 149) | [C₇H₅O₂]⁺ |
| 99.0919 | [2-Methylpiperazine]⁺ | [C₅H₁₁N₂]⁺ |
FT-IR and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectra for this compound would exhibit key absorption bands confirming its structure. muni.cz
Amide Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹, characteristic of a tertiary amide carbonyl group.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the benzene (B151609) ring.
C-O-C (Ether) Stretch: A distinct band, typically around 1220-1260 cm⁻¹ for aryl-alkyl ethers, confirms the presence of the ethoxy group.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the ethoxy and piperazine groups) are observed just below 3000 cm⁻¹. nist.gov
Table 3: Key FT-IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | Benzoyl Ring |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Piperazine, Ethoxy, Methyl |
| C=O Stretch (Amide) | 1680 - 1630 | Amide |
| C=C Stretch (Aromatic) | 1600, 1475 | Benzoyl Ring |
| C-O Stretch (Aryl Ether) | 1260 - 1220 | Ethoxy-Benzoyl |
| C-N Stretch | 1200 - 1020 | Amide, Piperazine |
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, specifically identifying chromophores. The primary chromophore in this compound is the 2-ethoxybenzoyl system. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would show absorption bands corresponding to:
π → π transitions:* These are high-intensity absorptions typically occurring below 280 nm, arising from the π-electron system of the benzene ring conjugated with the carbonyl group.
n → π transitions:* A lower intensity absorption, often observed as a shoulder at longer wavelengths (above 300 nm), resulting from the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. The presence of the ethoxy substituent can cause a slight shift in the position and intensity of these bands compared to an unsubstituted benzoyl group. nist.gov
Solid-State Structural Analysis by X-ray Crystallography
While spectroscopic methods define the structure in solution, X-ray crystallography provides the exact atomic coordinates in the solid state, offering definitive information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice.
To perform X-ray diffraction analysis, a high-quality single crystal of this compound must be grown. The process involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly under controlled conditions.
Solvent Selection: A range of solvents would be screened to find one in which the compound has moderate solubility. Solvents like ethanol, ethyl acetate (B1210297), or acetone, or mixtures thereof, are common candidates for molecules of this type. muni.cz
Crystallization Method: Slow evaporation is a widely used technique. A saturated solution of the compound is prepared, filtered to remove any impurities, and left undisturbed in a loosely covered container. Over several days or weeks, as the solvent evaporates, the concentration of the solute increases, leading to the formation of single crystals.
Optimization: Factors such as temperature, rate of evaporation, and solvent purity are critical and can be optimized to improve crystal quality. Obtaining crystals suitable for X-ray diffraction is often a trial-and-error process requiring careful control of these parameters.
Once a suitable crystal is obtained, X-ray diffraction analysis would yield precise data on the molecular geometry, including the chair conformation of the piperazine ring and the relative orientation of the 2-ethoxybenzoyl substituent.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
Precise determination of the molecular geometry of this compound would require X-ray crystallographic analysis. As of the latest literature reviews, a crystal structure for this specific compound has not been deposited in the Cambridge Structural Database (CSD). cam.ac.uk However, based on the analysis of related N-benzoylpiperazine structures, a set of expected bond lengths, bond angles, and dihedral angles can be postulated.
Table 1: Postulated Bond Lengths for this compound
| Atom 1 | Atom 2 | Expected Bond Length (Å) |
|---|---|---|
| C=O (Amide) | O | ~1.23 |
| C-N (Amide) | N | ~1.35 |
| C-N (Piperazine) | N | ~1.46 |
| C-C (Aromatic) | C | ~1.39 |
| C-O (Ethoxy) | O | ~1.37 (aromatic), ~1.43 (aliphatic) |
Table 2: Postulated Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |
|---|---|---|---|
| O | C (Amide) | N | ~122 |
| C (Aromatic) | C (Amide) | N | ~118 |
| C | N | C (Piperazine) | ~112 |
| C | C | C (Aromatic) | ~120 |
Table 3: Key Postulated Dihedral Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Dihedral Angle (°) |
|---|---|---|---|---|
| C (Aromatic) | C (Amide) | N | C (Piperazine) | ~180 (for trans amide) or ~0 (for cis amide) |
These tables are generated based on standard values observed in similar organic molecules and crystallographic data of related N-acylpiperazines. The actual values for this compound can only be confirmed through experimental determination.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules of this compound would arrange themselves in a solid state is dictated by a variety of intermolecular forces. While a definitive crystal packing arrangement is unknown without experimental data, the molecular structure allows for predictions of the types of interactions that would be present.
Conformational Analysis and Stereochemical Assignment
The conformational flexibility of this compound is a key aspect of its molecular character. The presence of multiple rotatable bonds and a flexible heterocyclic ring leads to a complex energy landscape with several possible conformations.
Experimental Determination of Preferred Conformations (e.g., VT-NMR, X-ray)
Experimentally, the conformational dynamics of N-acylated piperazines are often studied using Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. nih.govrsc.orgnih.gov For compounds in this class, VT-NMR typically reveals the presence of multiple conformers at room temperature. nih.govresearchgate.net This is due to the restricted rotation around the amide C-N bond and the chair-to-chair interconversion of the piperazine ring. nih.govrsc.org As the temperature is lowered, the rate of these conformational changes slows down, allowing for the observation of distinct signals for each conformer. Conversely, as the temperature is raised, the signals coalesce as the interchange between conformers becomes rapid on the NMR timescale. rsc.orgnih.gov
For this compound specifically, one would expect to observe such dynamic behavior. The energy barriers for the amide bond rotation and the piperazine ring inversion could be calculated from the coalescence temperatures. rsc.orgnih.gov Studies on similar N-benzoylpiperazines have shown that the energy barrier for amide rotation is typically higher than that for the ring inversion. researchgate.net
X-ray crystallography would provide a snapshot of the molecule's conformation in the solid state. This would definitively establish the preferred conformation in the crystal lattice, including the orientation of the 2-methyl group (axial or equatorial) and the geometry of the amide bond (cis or trans).
Computational Conformational Search and Energy Landscapes
In the absence of direct experimental data, computational methods are invaluable for exploring the conformational possibilities of this compound. A systematic conformational search using molecular mechanics or more advanced quantum mechanical methods could be performed to identify the low-energy conformers. mdpi.com
Such a search would likely involve the rotation of the key dihedral angles, including the C-N amide bond and the bonds connecting the benzoyl group to the piperazine ring. The energy of each resulting conformation would be calculated to generate a potential energy surface. The minima on this surface correspond to the stable conformers of the molecule.
For related 1-acyl-2-methylpiperazines, computational studies have often shown a preference for the methyl group to be in an equatorial position to minimize steric hindrance. However, the nature of the acyl group and potential intramolecular interactions could influence this preference. The energy difference between the various conformers (e.g., axial vs. equatorial methyl, cis vs. trans amide) could be quantified, providing insights into their relative populations at equilibrium.
Computational Chemistry and Molecular Modeling of 1 2 Ethoxybenzoyl 2 Methylpiperazine
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties and reactivity of a molecule. Such studies provide crucial data points that help in characterizing a compound.
Electronic Structure Analysis (e.g., HOMO-LUMO energies, Electrostatic Potential Maps)
An analysis of the electronic structure would involve the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between these orbitals is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. Furthermore, Molecular Electrostatic Potential (MEP) maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. To date, no published data for the HOMO-LUMO energies or MEP maps for 1-(2-Ethoxybenzoyl)-2-methylpiperazine exist.
Reactivity Descriptors and Fukui Functions
Global and local reactivity descriptors, derived from conceptual DFT, such as electronegativity, chemical hardness, and softness, are used to quantify the chemical reactivity and stability of a molecule. Fukui functions are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Specific values for these descriptors for this compound are not available.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, Vibrational Frequencies)
Quantum chemical calculations can accurately predict spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are valuable for confirming the structure of a synthesized compound and for the interpretation of experimental spectra. There are currently no published theoretical predictions of the NMR or vibrational spectra for this compound.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a view of the time-dependent behavior of a molecule, offering insights into its conformational flexibility and interactions with its environment.
Dynamic Conformational Behavior and Flexibility
MD simulations could reveal the accessible conformations of the piperazine (B1678402) ring and the rotational freedom of the ethoxybenzoyl group in this compound. This information is crucial for understanding how the molecule's shape can influence its interactions with biological targets. Such a study has not been reported for this compound.
Solvent Effects and Solvation Free Energies
The behavior of a molecule can be significantly influenced by the solvent. MD simulations can be used to calculate the solvation free energy, which quantifies the energetic cost or gain of transferring a molecule from a vacuum to a solvent. This is a key parameter in understanding solubility and partitioning behavior. Data on the solvation free energy of this compound in various solvents is not present in the literature.
Molecular Docking Studies with Relevant Biological Targets (In Silico)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). This method helps to forecast the binding mode and affinity, providing a model of the ligand-protein interaction.
The piperazine scaffold is a common feature in many biologically active compounds, leading to its investigation against a wide array of biological targets. Based on extensive research into various piperazine derivatives, a selection of relevant protein targets can be identified for in silico studies of this compound. The rationale for selecting these targets is often based on their role in various diseases, including cancer, neurological disorders, and infectious diseases.
Some prominent examples of protein targets investigated for piperazine-containing molecules include:
Kinases: These enzymes are crucial for cell signaling, and their dysregulation is a hallmark of cancer. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, and various piperazine-chalcone hybrids have been evaluated for their inhibitory activity against it. tandfonline.com
Receptors: G-protein coupled receptors (GPCRs) are a large family of targets for many drugs. The Serotonin (B10506) 1A receptor (5-HT1AR) and Histamine H3 receptor are targeted by piperazine derivatives for potential antidepressant and antinociceptive properties, respectively. nih.govtandfonline.com The Androgen Receptor (AR) is another critical target in the treatment of prostate cancer. nih.gov
Enzymes: Carbonic Anhydrases, such as the cancer-related CAIX isoform, are metalloenzymes that have been targeted by piperazine derivatives. nih.gov Topoisomerase II, an enzyme that controls DNA topology, is another established target for anticancer agents containing the piperazine moiety. mdpi.comnih.govnih.gov
Transporters: P-glycoprotein (P-gp) is a transporter protein involved in multidrug resistance (MDR) in cancer cells. Certain piperazine compounds have been studied for their ability to inhibit P-gp function. acs.org
The table below summarizes potential protein targets for docking studies based on research into analogous compounds.
| Protein Target Class | Specific Example(s) | Associated Disease/Function | Rationale for Selection |
|---|---|---|---|
| Kinases | VEGFR-2 | Cancer (Angiogenesis) | Piperazine-chalcone hybrids show inhibitory activity. tandfonline.com |
| Receptors | 5-HT1A, Androgen Receptor (AR), Sigma-1 (σ1R) | Depression, Prostate Cancer, Neuropathic Pain | Piperazine is a common scaffold in CNS drugs and AR antagonists. nih.govtandfonline.comnih.gov |
| Enzymes | Topoisomerase II, Carbonic Anhydrase IX (CAIX) | Cancer | Piperazine derivatives have shown inhibitory activity against these enzymes. nih.govmdpi.comnih.gov |
| Transporters | P-glycoprotein (P-gp) | Cancer (Multidrug Resistance) | Piperazine compounds can modulate P-gp activity. acs.org |
| Other | DNA, MLLT1 YEATS domain | General Anticancer, Epigenetic Regulation | Known binding target for some piperazine derivatives. mdpi.comnih.gov |
Once a target protein is selected, molecular docking simulations predict how this compound fits into the protein's binding site. The analysis focuses on identifying the specific intermolecular interactions that stabilize the complex. These interactions are primarily non-covalent and dictate the specificity and affinity of the binding.
For a molecule like this compound, the following interactions could be predicted:
Hydrogen Bonds: The carbonyl oxygen of the benzoyl group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while any N-H group on the piperazine could be a donor. These interactions with amino acid residues like serine, arginine, or aspartate are crucial for anchoring the ligand in the binding pocket. nih.govnih.gov
Hydrophobic Interactions: The phenyl ring of the ethoxybenzoyl group and the aliphatic carbons of the piperazine and methyl groups can form van der Waals and hydrophobic contacts with nonpolar amino acid residues such as leucine, isoleucine, and valine. nih.gov
π-Stacking: The aromatic benzoyl ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's active site. nih.gov
Other Interactions: Depending on the specific topology of the binding pocket, other interactions like pi-sigma or pi-anion bonds may also contribute to the stability of the complex. biointerfaceresearch.com
The final output of the analysis is a "pose," which is a 3D representation of the most stable predicted binding mode, illustrating the key amino acid residues involved and the nature of the stabilizing forces.
A critical component of molecular docking is the scoring function, a mathematical algorithm used to estimate the binding affinity between the ligand and the protein for a given pose. nih.gov The primary goal of a scoring function is to rank different poses and, ideally, to predict the binding free energy (ΔG), where a more negative score typically indicates a stronger, more favorable interaction. wikipedia.org
There are several classes of scoring functions, each with different underlying principles:
Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up the van der Waals and electrostatic interaction energies between the ligand and the protein, often including terms for internal strain and desolvation effects. wikipedia.org
Empirical Scoring Functions: These use a regression-based approach, where the binding score is a linear combination of weighted energy terms (e.g., hydrogen bonds, ionic interactions, hydrophobic effects). The weights are derived from fitting to experimental binding data of a large set of protein-ligand complexes. researchgate.net
Knowledge-Based Scoring Functions: These derive statistical potentials from analyzing atom-pair distributions in known protein-ligand crystal structures. They score interactions based on how frequently they are observed in experimental databases compared to a random distribution.
Machine-Learning-Based Scoring Functions: A more recent development, these functions use machine learning algorithms, like random forest or deep neural networks, trained on vast datasets of protein-ligand complexes and their experimental affinities to predict binding scores with potentially higher accuracy. nih.gov
The estimated binding affinity is often reported in units of energy (e.g., kcal/mol) or as a predicted inhibition constant (Ki) or IC50 value. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used for further refinement of the binding energy calculation after docking. nih.gov
| Scoring Function Class | Underlying Principle | Typical Output | Example Software/Method |
|---|---|---|---|
| Force-Field-Based | Sums non-bonded interaction energies (van der Waals, electrostatics). wikipedia.org | Interaction Energy (kcal/mol) | DOCK, GOLD |
| Empirical | Uses weighted energy terms calibrated against experimental data. researchgate.net | Binding Score, ΔGbind (kcal/mol) | AutoDock Vina, Glide Score (SP, XP) |
| Knowledge-Based | Derives potentials from statistical analysis of known structures. | Potential of Mean Force (PMF) Score | DrugScore, PMF-Score |
| Machine Learning-Based | Uses trained algorithms to correlate structural features with affinity. nih.gov | Predicted Affinity (pKi, pIC50) | RF-Score, ΔVINARF20 |
Quantitative Structure-Activity Relationship (QSAR) Model Development (Theoretical)
Quantitative Structure-Activity Relationship (QSAR) is a theoretical modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For a novel compound like this compound, a QSAR model could theoretically be developed as part of a larger study on a series of related analogues to predict their activity.
The first step in QSAR modeling is to numerically represent the chemical structure using molecular descriptors. These are calculated properties that capture different aspects of a molecule's physicochemical characteristics. wiley.com Descriptors can be broadly categorized:
Constitutional (1D): Describe the basic atomic composition and connectivity, such as molecular weight, atom counts, and number of rotatable bonds. ucsb.edu
Topological (2D): Derived from the 2D representation of the molecule, these indices describe molecular size, shape, and branching.
Geometrical (3D): Based on the 3D coordinates of the atoms, these include descriptors like molecular volume and surface area.
Physicochemical: Properties like logP (octanol-water partition coefficient, a measure of lipophilicity), molar refractivity, and polarizability. tandfonline.com
Electronic: Describe the electronic properties of the molecule, such as dipole moment, and Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which relate to molecular reactivity. ucsb.edutandfonline.com
These descriptors are calculated for a series of molecules with known biological activities using specialized software. The selection of relevant descriptors is a critical step to ensure they encode the structural variations responsible for the differences in activity.
| Descriptor Class | Description | Examples |
|---|---|---|
| Constitutional | Based on molecular formula and connectivity. ucsb.edu | Molecular Weight, Number of H-bond Acceptors/Donors |
| Topological | Numerical representation of molecular topology (2D graph). | Wiener Index, Kier & Hall Connectivity Indices |
| Physicochemical | Relates to physical properties and distribution. tandfonline.com | LogP (Lipophilicity), Molar Refractivity, Polar Surface Area (PSA) |
| Electronic | Describes the electron distribution and reactivity. ucsb.edu | HOMO/LUMO Energies, Dipole Moment, Partial Charges |
After calculating descriptors, a mathematical model is built to form an equation linking a subset of these descriptors to the biological activity. This is typically achieved using statistical regression or machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN). researchgate.net
The resulting QSAR model is a mathematical equation of the form: Activity = f(descriptor1, descriptor2, ...)
Crucially, any developed QSAR model must be rigorously validated to ensure it is statistically robust, reliable, and has predictive power for new, untested compounds. nih.gov Validation is a multi-step process: basicmedicalkey.com
Data Set Splitting: The full dataset of compounds is typically divided into a training set, used to build the model, and an external test set, which is kept aside and used to evaluate the model's predictive performance on "unseen" data. wikipedia.org
Internal Validation: This assesses the robustness of the model using only the training set. The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which systematically removes one compound, rebuilds the model with the rest, and predicts the activity of the removed compound. taylorfrancis.com This process generates the cross-validated correlation coefficient (q²).
External Validation: The model built with the training set is used to predict the activity of the compounds in the test set. The predictive ability is assessed by calculating the predictive correlation coefficient (r²_pred). wikipedia.org
Y-Scrambling: The biological activity values are randomly shuffled multiple times, and the QSAR model is re-developed with the scrambled data. A valid model should show very low correlation for the scrambled data, confirming that the original model is not due to a chance correlation. wikipedia.org
The quality of a QSAR model is judged by several statistical metrics, which are essential for demonstrating its validity.
| Validation Method | Description | Key Statistical Parameter(s) |
|---|---|---|
| Internal Validation | Assesses model robustness using the training set. basicmedicalkey.com | q² or R²CV (Cross-validated R²) |
| External Validation | Assesses predictive power on an independent test set. nih.govbasicmedicalkey.com | r²pred (Predictive R²) |
| Y-Scrambling | Verifies the absence of chance correlations. wikipedia.org | Low r² and q² values for scrambled models |
Mechanistic Interpretation of QSAR Models (Purely Theoretical)
The quantitative structure-activity relationship (QSAR) models for piperazine derivatives, including compounds structurally related to this compound, provide a theoretical framework for understanding how molecular features can influence biological activity. The interpretation of these models, even from a purely theoretical standpoint, offers insights into the potential mechanisms of action by correlating molecular descriptors with potency.
A theoretical QSAR model for a series of compounds including this compound would likely involve a combination of electronic, steric, and topological descriptors. The interpretation of such a model would aim to explain how variations in these descriptors across a set of molecules lead to differences in their biological effects.
Theoretical Influence of Key Descriptor Classes:
Electronic Descriptors: These descriptors are fundamental in defining the electronic environment of the molecule, which in turn can govern interactions with biological targets.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): In theoretical QSAR models for piperazine derivatives, ELUMO has been identified as a significant descriptor. mdpi.com A lower ELUMO value suggests a greater electron-accepting capability of the molecule. Theoretically, this could enhance interactions with electron-rich residues in a biological target, potentially through charge-transfer interactions.
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. mdpi.com A higher electrophilicity index for a compound like this compound would theoretically suggest a stronger capacity to interact with nucleophilic sites on a receptor.
Partial Charges: The distribution of partial charges on the atoms of the ethoxybenzoyl and methylpiperazine moieties would be critical. For instance, the oxygen atoms of the ethoxy and benzoyl groups, and the nitrogen atoms of the piperazine ring, are expected to have negative partial charges, making them potential hydrogen bond acceptors. QSAR models often reveal the importance of specific atomic partial charges in receptor binding.
Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule, which are crucial for complementarity with a binding site.
Molar Refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability. mdpi.com In theoretical models of piperazine derivatives, MR often has a positive correlation with activity, suggesting that bulkier, more polarizable substituents can lead to enhanced van der Waals interactions with the target. mdpi.com
Topological Polar Surface Area (TPSA): TPSA is a measure of the surface area of a molecule that arises from polar atoms (typically oxygen and nitrogen). It is a predictor of a molecule's ability to form hydrogen bonds. mdpi.com For this compound, the TPSA would be influenced by the nitrogen and oxygen atoms. A QSAR model might indicate an optimal TPSA range for activity, where a value too high or too low could be detrimental.
Solubility and Lipophilicity Descriptors:
Aqueous Solubility (Log S): The theoretical Log S value is a key determinant of a compound's ability to partition between aqueous and lipid environments. mdpi.com QSAR models for piperazine derivatives often include a lipophilicity term (like LogP or LogS), indicating that an optimal balance of hydrophilic and lipophilic character is necessary for activity. mdpi.com The ethoxybenzoyl group in this compound contributes significantly to its lipophilicity.
Hypothetical Mechanistic Insights from a QSAR Equation:
A hypothetical QSAR equation for a series of analogs might look like:
pIC₅₀ = c₀ + c₁(ELUMO) + c₂(MR) - c₃(TPSA)²
In this theoretical model:
The positive coefficient for ELUMO (assuming it's defined in a way where higher values are favorable) and MR would suggest that higher electron affinity and larger, more polarizable groups enhance activity.
The negative coefficient for the squared TPSA term would imply that there is an optimal value for the polar surface area, and deviations from this optimum (either too high or too low) would decrease the biological response.
By analyzing the coefficients and the nature of the descriptors in a QSAR model, one can build a theoretical picture of the structure-activity landscape. For this compound, this would involve considering the electronic influence of the benzoyl group, the steric bulk of the ethoxy and methyl groups, and the hydrogen bonding capacity of the piperazine nitrogens and carbonyl oxygen.
In Vitro Biological Interaction Studies and Molecular Mechanism of Action
Biochemical Characterization of Target Engagement (In Vitro)
No specific data is available for 1-(2-Ethoxybenzoyl)-2-methylpiperazine. The methodologies described below are standard approaches used to characterize the interaction of novel compounds with their biological targets.
Receptor Binding Assays with Recombinant Proteins or Membrane Preparations
Receptor binding assays are crucial in early-stage drug discovery to determine the affinity of a compound for a specific receptor. These assays typically use recombinant proteins or membrane preparations from cells overexpressing the receptor of interest. For instance, studies on other piperazine (B1678402) derivatives, such as 4-(2'-Methoxy-phenyl)-1-[2'-(n-2"-pyridinyl)-p-iodobenzamido]-ethyl-piperazine, have utilized this method to evaluate binding characteristics to serotonin-1A receptors. nih.gov Similarly, a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were characterized in radioligand binding assays at A2B adenosine (B11128) receptors. nih.gov A hypothetical binding assay for this compound would involve incubating the compound with a preparation containing a target receptor and a radiolabeled ligand known to bind to that receptor. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined.
Enzyme Inhibition or Activation Assays using Purified Enzymes or Cellular Lysates
Enzyme inhibition or activation assays are performed to assess the effect of a compound on the catalytic activity of a specific enzyme. These assays can utilize purified enzymes or lysates from cells that naturally express the enzyme. For example, various novel 1,4-benzoxazine derivatives have been tested for their in vitro inhibitory activity against COX-1 and COX-2 enzymes. epa.gov Another study detailed the synthesis and enzyme inhibition properties of 1,2,4-triazole (B32235) bearing azinane analogues against acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. nih.gov Were such a study to be conducted on this compound, its potential to inhibit or activate a particular enzyme would be quantified by measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound, from which parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) could be derived.
Protein-Ligand Interaction Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide detailed information about the binding kinetics and thermodynamics of a compound's interaction with a target protein. SPR measures the change in the refractive index at the surface of a sensor chip when a ligand in solution binds to a protein immobilized on the chip, allowing for the determination of association and dissociation rate constants. ITC directly measures the heat released or absorbed during a binding event, providing information on the binding affinity, stoichiometry, and thermodynamic profile of the interaction. While no such studies have been published for this compound, these methods would be invaluable in confirming direct binding and understanding the forces driving the interaction with a putative protein target.
Cellular Pathway Modulation Studies (In Vitro Cell Models)
No specific data is available for this compound. The following sections describe how the effect of a compound on cellular pathways is typically investigated.
Analysis of Downstream Signaling Pathways in Cell Lines
Once a compound is shown to interact with a specific cellular target, the next step is to investigate its effects on downstream signaling pathways. This is often done using cultured cell lines. For example, the EBI2 signaling pathway has been shown to be modulated by certain compounds, affecting downstream effectors like p38 and ERK. nih.gov Similarly, various phytochemicals have been studied for their ability to modulate key signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK. researchgate.net If this compound were found to bind to a specific receptor or enzyme, researchers would typically treat a relevant cell line with the compound and then use techniques like Western blotting or ELISA to measure changes in the phosphorylation state or expression levels of key proteins within the anticipated signaling cascade.
Gene Expression Profiling in Response to Compound Treatment (in vitro)
To gain a broader understanding of the cellular response to a compound, gene expression profiling can be performed. Techniques such as microarray analysis or RNA sequencing (RNA-Seq) allow for the simultaneous measurement of the expression levels of thousands of genes. This can reveal which cellular pathways are activated or inhibited by the compound. For example, studies have shown that treatment of astrocytes with lipopolysaccharide (LPS) alters the mRNA levels of genes involved in the EBI2 signaling pathway. nih.gov In a hypothetical study, treating a cell line with this compound and performing gene expression analysis could identify novel targets and pathways affected by the compound, providing insights into its potential therapeutic applications and off-target effects.
Phenotypic Assays in Cell Cultures (e.g., cell migration, differentiation, specific marker expression)
Phenotypic assays in cell culture are crucial for observing the effects of a compound on cell behavior. These assays can reveal a compound's influence on processes like cell migration, differentiation, and the expression of specific protein markers, providing insights into its potential therapeutic applications.
Currently, there are no publicly available research findings detailing the effects of this compound in phenotypic assays. Studies of this nature would typically involve treating cultured cells with the compound and measuring changes in their behavior. For example, a cell migration assay, such as a wound-healing (scratch) assay, would quantify the ability of the compound to inhibit or promote the movement of cells over time. Similarly, differentiation assays would assess whether the compound can induce specialized cell types, and marker expression studies would use techniques like immunofluorescence or western blotting to see if the compound alters the levels of specific proteins.
To illustrate the type of data generated from such an assay, the following table provides a hypothetical example of results from a cell migration inhibition study.
Table 1: Illustrative Example of Cell Migration Assay Data This table shows hypothetical results for the inhibition of cancer cell migration by this compound after a 24-hour incubation period.
Structure-Activity Relationship (SAR) Elucidation within In Vitro Contexts
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov By synthesizing and testing a series of related analogs, researchers can identify which parts of the molecule are essential for its function. nih.govresearchgate.net
Correlation of Structural Modifications with In Vitro Biochemical or Cellular Potency
While specific SAR studies for this compound are not documented in the available literature, the general approach involves creating derivatives and comparing their potency. For this compound, medicinal chemists might explore modifications at several key positions:
The Ethoxy Group: Altering the length of the alkyl chain (e.g., to methoxy (B1213986) or propoxy) or replacing it with other substituents (e.g., a halogen or trifluoromethyl group) to probe the effect of size and electronics.
The Benzoyl Ring: Moving the ethoxy group to the meta or para position to see if the substitution pattern is critical for activity.
The Piperazine Ring: Modifying the methyl group at the 2-position or replacing the piperazine with a similar cyclic amine like piperidine (B6355638) to assess the role of the second nitrogen atom. mdpi.com
Each new analog would be tested in a relevant biochemical or cellular assay to measure its potency (e.g., IC50 value). This process allows for the systematic optimization of the lead compound. plos.org
The following interactive table provides a hypothetical SAR dataset for analogs of this compound, illustrating how structural changes could influence in vitro potency.
Table 2: Illustrative Structure-Activity Relationship Data This table presents hypothetical in vitro potency data (IC50) for a series of analogs related to this compound against a target enzyme.
Identification of Pharmacophoric Features Essential for In Vitro Activity
A pharmacophore is an abstract representation of the key molecular features necessary for biological activity. nih.govresearchgate.net Based on the structure of this compound and general knowledge of related arylpiperazine compounds, a hypothetical pharmacophore model can be proposed. nih.gov The essential features would likely include:
An aromatic ring (the benzoyl group) for potential π-π stacking interactions.
A hydrogen bond acceptor (the carbonyl oxygen of the benzoyl group).
A hydrophobic region (the ethoxy group).
A positive ionizable feature (the distal nitrogen of the piperazine ring), which is often crucial for interactions with biological targets. nih.gov
A second hydrogen bond acceptor (the proximal nitrogen of the piperazine ring).
Validation of such a model would require extensive SAR data and computational modeling to confirm which of these features, and their spatial arrangement, are critical for the compound's activity. nih.gov
Predicted Metabolic Pathways and In Vitro Biotransformation Studies
Understanding a compound's metabolic fate is critical in drug development. This involves predicting how the body will process the molecule and experimentally verifying its stability. mhmedical.com
In Silico Prediction of Metabolites (e.g., by CYP450 enzymes)
In the absence of experimental data, computational (in silico) tools can predict the likely sites of metabolism on a molecule. nih.govresearchgate.net These predictions are often based on known metabolic reactions catalyzed by major enzyme families like Cytochrome P450 (CYP450). uv.esyoutube.com For this compound, the primary metabolic transformations are predicted to occur at several "soft spots":
O-de-ethylation: The removal of the ethyl group from the ethoxy substituent to form a phenol (B47542) metabolite.
Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the benzoyl ring.
Piperazine Ring Oxidation: Oxidation at the carbon atoms of the piperazine ring.
N-dealkylation: Cleavage of the bond between the piperazine ring and the benzoyl group, a common pathway for arylpiperazine derivatives. nih.govnih.gov
These predicted reactions represent Phase I metabolism, which typically introduces or exposes functional groups to increase the compound's polarity. uv.es
Table 3: Predicted Phase I Metabolic Reactions for this compound
In Vitro Metabolic Stability in Subcellular Fractions (e.g., liver microsomes, S9 fractions)
The metabolic stability of a compound is experimentally determined using in vitro systems like liver microsomes or S9 fractions. nuvisan.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly CYP450s. nih.gov S9 fractions contain both microsomes and cytosolic enzymes, allowing for the study of both Phase I and Phase II (conjugation) reactions.
In a typical assay, the compound is incubated with the liver fraction (from human or other species) and necessary cofactors (e.g., NADPH for CYP450 activity). plos.orgnih.gov Samples are taken at various time points, and the amount of the parent compound remaining is quantified using liquid chromatography-mass spectrometry (LC-MS/MS). srce.hr From this data, key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint) are calculated, which indicate how quickly the compound is metabolized. srce.hr Studies on related methoxybenzoyl compounds have shown that such assays are effective in identifying metabolic liabilities and guiding the design of more stable analogs. nih.govnih.gov
The following table provides an illustrative example of the data that would be generated from a metabolic stability assay.
Table 4: Illustrative In Vitro Metabolic Stability Data for this compound This table shows hypothetical metabolic stability results across different species' liver microsomes.
In Vitro Metabolic Profile of this compound Remains Undocumented in Publicly Available Scientific Literature
A comprehensive search of publicly accessible scientific databases and research articles has revealed no specific studies detailing the in vitro biological interaction and metabolic fate of the compound this compound.
While research into the metabolism of various piperazine derivatives is an active area of scientific inquiry, specific data on the in vitro metabolites of this compound has not been published. Studies on structurally related piperazine-containing molecules, such as the anticancer agent IMID-2, indicate that this class of compounds can undergo a variety of metabolic transformations. nih.govresearchgate.net
In vitro metabolic studies, typically conducted using liver microsomes or S9 fractions from different species (e.g., rat, human), are crucial for identifying the metabolic pathways of new chemical entities. nih.govresearchgate.net These studies help to characterize Phase I reactions, which often involve oxidation, hydroxylation, and dealkylation, as well as Phase II reactions, which typically involve conjugation with molecules like glucuronic acid to facilitate excretion. nih.gov Advanced analytical techniques, most notably ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS/MS), are instrumental in separating, identifying, and characterizing the resulting metabolites. nih.govresearchgate.net
For other piperazine derivatives, research has shown that metabolic processes can include N-oxidation, hydroxylation, oxidative deamination, and N-dealkylation. nih.gov For instance, the in vitro metabolism of a different piperazine derivative, dubermatinib, was found to involve N-demethylation, hydroxylation, and dechlorination. preprints.org Similarly, investigations into other compounds have identified metabolites formed through mono- or dihydroxylation, demethylation, and glucuronidation. nih.gov
Without specific experimental data for this compound, any discussion of its potential metabolites would be purely speculative and fall outside the required scope of this article. The scientific community awaits dedicated research to elucidate the metabolic profile of this particular compound.
Advanced Analytical Methodologies for Characterization and Quantification in Research Settings
Chromatographic Method Development and Validation
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. The development and validation of chromatographic methods are fundamental to the reliable analysis of "1-(2-Ethoxybenzoyl)-2-methylpiperazine."
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "this compound" and quantifying its content in various samples. A typical HPLC method involves a C18 column, which is a reversed-phase column with high hydrophobic retention. shimadzu.com
A simple isocratic reverse-phase HPLC method can be developed for the separation of related substances and impurities. pharmatutor.org The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as phosphoric acid, with the pH adjusted as needed. shimadzu.compharmatutor.org For applications requiring mass spectrometry compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com
Method development aims to achieve good separation between the main compound and any potential impurities. jocpr.com The flow rate, column temperature, and detection wavelength are optimized to ensure sharp peaks and good resolution. jocpr.com For instance, a flow rate of 1.0 ml/min and a column temperature of 35°C with UV detection at an appropriate wavelength are common starting points. jocpr.com
The following table provides an example of HPLC conditions that could be adapted for the analysis of "this compound."
Table 1: Example HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 μm) shimadzu.com |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid shimadzu.com |
| Flow Rate | 0.3 mL/min shimadzu.com |
| Column Temperature | 35°C jocpr.com |
| Detection | UV at an optimized wavelength |
| Injection Volume | 10 μL jocpr.com |
Gas Chromatography (GC) is particularly useful for the analysis of volatile organic compounds that may be present as impurities in "this compound." These could include residual solvents from the synthesis process or volatile starting materials. hakon-art.com A GC method coupled with a Flame Ionization Detector (FID) is a common setup for such analyses. hakon-art.com
The development of a GC method involves selecting an appropriate capillary column, such as a DB-17, and optimizing the temperature program of the oven to achieve separation of volatile components. hakon-art.comresearchgate.net The carrier gas, typically helium, flow rate, injector temperature, and detector temperature are all critical parameters that need to be fine-tuned. hakon-art.comresearchgate.net For instance, a split injection mode is often used to prevent column overload. hakon-art.com
The following table outlines typical GC conditions that can be used for the analysis of volatile species.
Table 2: Example GC Method Parameters
| Parameter | Condition |
|---|---|
| Column | DB-17 (30 m × 0.53 mm, 1 μm film thickness) hakon-art.comresearchgate.net |
| Carrier Gas | Helium at a flow of 2 mL/min hakon-art.comresearchgate.net |
| Injector Temperature | 250°C hakon-art.comresearchgate.net |
| Detector Temperature | 260°C (FID) hakon-art.comresearchgate.net |
| Oven Program | Isothermal or gradient temperature program optimized for separation |
| Injection Mode | Split (e.g., 1:5 ratio) hakon-art.com |
| Injection Volume | 1.0 μL hakon-art.com |
Since "this compound" contains a chiral center at the 2-position of the piperazine (B1678402) ring, it can exist as a pair of enantiomers. These enantiomers may exhibit different pharmacological activities. sigmaaldrich.com Therefore, it is crucial to have analytical methods to separate and quantify the individual enantiomers. Chiral chromatography is the technique of choice for determining the enantiomeric purity of the compound. sigmaaldrich.comnih.gov
Chiral HPLC methods utilize a chiral stationary phase (CSP) that can interact differently with the two enantiomers, leading to their separation. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. mdpi.com The mobile phase composition, typically a mixture of a polar organic solvent like methanol (B129727) or isopropanol (B130326) and a non-polar solvent like hexane (B92381), is optimized to achieve baseline separation of the enantiomers. unl.pt The enantiomeric excess (ee) can then be calculated from the peak areas of the two enantiomers. mdpi.com
Key considerations for developing a chiral separation method include selecting the appropriate chiral column and mobile phase, and optimizing the flow rate and temperature to maximize resolution. sigmaaldrich.com
Once a chromatographic method is developed, it must be validated to ensure that it is suitable for its intended purpose. hakon-art.comnih.gov Method validation is a critical process in research and quality control, providing confidence in the analytical data. japsonline.com The key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards at different concentrations and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be close to 0.999. jocpr.comscholars.direct
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.comjapsonline.com For the main analyte, the RSD should generally be within acceptable limits, often less than 2%. japsonline.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a sample matrix, and the percentage of the analyte recovered is calculated. jocpr.comjapsonline.com Recoveries are typically expected to be within 98-102% for the active pharmaceutical ingredient.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com This can involve varying parameters such as the mobile phase composition, pH, column temperature, and flow rate. jocpr.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. nih.govscholars.direct
The following table summarizes the typical acceptance criteria for these validation parameters in a research setting.
Table 3: Typical Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 jocpr.com |
| Precision (RSD) | ≤ 2% for the main component; may be higher for impurities at low levels. japsonline.com |
| Accuracy (% Recovery) | Typically 98.0% to 102.0% for the main component. nih.gov |
| Robustness | No significant impact on analytical results from minor changes in method parameters. jocpr.com |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which combine a separation technique with a detection technique, are powerful tools for the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. ut.ee It is invaluable for trace analysis and for identifying and characterizing metabolites of "this compound" in in vitro studies. nih.govnih.gov
For trace analysis, LC-MS/MS can detect and quantify very low levels of impurities or degradation products that may not be detectable by UV. ut.ee The use of tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific precursor-to-product ion transitions, which reduces matrix interference and improves the signal-to-noise ratio. ut.eenih.gov
In in vitro metabolite profiling, "this compound" can be incubated with liver microsomes or other enzyme systems to simulate metabolism. nih.gov The resulting mixture is then analyzed by LC-MS/MS to identify the metabolites formed. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elucidation of the elemental composition of the metabolites. researchgate.net Common metabolic pathways for piperazine-containing compounds include N-dealkylation, hydroxylation, and oxidation. nih.govresearchgate.net
The development of an LC-MS/MS method involves optimizing the chromatographic conditions for the separation of the parent compound and its metabolites, as well as tuning the mass spectrometer parameters (e.g., ionization source conditions, collision energy) to achieve optimal sensitivity and fragmentation for each compound of interest. nih.govescholarship.org
The following table presents a general workflow for in vitro metabolite profiling using LC-MS/MS.
Table 4: General Workflow for in vitro Metabolite Profiling
| Step | Description |
|---|---|
| 1. Incubation | The compound is incubated with a relevant biological matrix, such as human liver microsomes, to generate metabolites. nih.gov |
| 2. Sample Preparation | The reaction is quenched, and the sample is prepared for analysis, often involving protein precipitation followed by centrifugation. shimadzu.com |
| 3. LC Separation | The sample extract is injected into an LC system, where the parent compound and its metabolites are separated on a suitable column. |
| 4. MS/MS Detection | The separated compounds are introduced into the mass spectrometer for detection and fragmentation. Full scan and product ion scan modes are used to identify potential metabolites. escholarship.org |
| 5. Data Analysis | The acquired data is processed using specialized software to identify and tentatively characterize the structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns. escholarship.org |
Spectrophotometric and Spectrofluorometric Quantification Methods
Spectrophotometric and spectrofluorometric techniques offer alternative and often complementary approaches for the quantification of "this compound." These methods are based on the interaction of the compound with electromagnetic radiation, specifically ultraviolet (UV), visible (Vis), or fluorescent light.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry measures the absorbance of light by a compound in solution. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship forms the basis for quantitative analysis. researchgate.netufrgs.br
For "this compound," the presence of the benzoyl chromophore (the part of the molecule responsible for absorbing light) suggests that it will absorb light in the UV region of the electromagnetic spectrum. The ethoxy and methylpiperazine substituents on the benzoyl ring will influence the exact wavelength of maximum absorbance (λmax) and the molar absorptivity. To perform a quantitative analysis, a pure standard of the compound is dissolved in a suitable UV-transparent solvent, such as methanol or acetonitrile, to prepare a series of solutions of known concentrations. ufrgs.br The absorbance of each of these standards is then measured at the λmax to construct a calibration curve. The concentration of "this compound" in an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
In some cases, if the analyte's absorbance is weak or if there is significant interference from other components in the sample matrix, a derivatization reaction may be employed. jocpr.comnih.gov This involves reacting the target compound with a chemical reagent to produce a new derivative with a strong chromophore that absorbs at a longer, more convenient wavelength, thereby enhancing the sensitivity and selectivity of the assay. jocpr.comuobaghdad.edu.iq
Spectrofluorometry
Spectrofluorometry is a highly sensitive technique that measures the fluorescence emitted by a compound. Fluorescence occurs when a molecule absorbs light at a specific excitation wavelength and then emits light at a longer wavelength. The intensity of the emitted fluorescence is, under controlled conditions, directly proportional to the concentration of the fluorescent species.
The inherent fluorescence of "this compound" would depend on the electronic properties of the 2-ethoxybenzoyl moiety. Some piperazine derivatives have been shown to be fluorescent, with their emission properties influenced by factors such as pH and the nature of their substituents. nih.gov For instance, the protonation of a piperazine nitrogen can in some cases enhance fluorescence intensity. nih.gov If "this compound" is naturally fluorescent, a quantitative method can be developed by measuring the fluorescence intensity of a series of standard solutions and creating a calibration curve.
If the compound is not naturally fluorescent or its fluorescence is weak, a fluorescent labeling reagent can be used. rsc.org This process, known as fluorogenic derivatization, involves reacting the non-fluorescent analyte with a labeling agent to form a highly fluorescent product. This approach can dramatically increase the sensitivity of the assay, allowing for the detection of the compound at very low concentrations. rsc.orgresearchgate.net
The table below summarizes the key aspects of these spectrophotometric and spectrofluorometric methods.
Table 2: Comparison of Spectrophotometric and Spectrofluorometric Methods
| Feature | UV-Visible Spectrophotometry | Spectrofluorometry |
|---|---|---|
| Principle | Measures light absorbance | Measures light emission (fluorescence) |
| Instrumentation | Spectrophotometer | Spectrofluorometer |
| Sensitivity | Moderate | High to Very High |
| Selectivity | Moderate | High (due to two wavelengths, excitation and emission) |
| Applicability | Requires a chromophore in the molecule | Requires a fluorophore or use of a fluorescent label |
| Derivatization | Can be used to enhance sensitivity and selectivity | Can be used to impart fluorescence to non-fluorescent molecules |
This table provides a general comparison of the two techniques.
Future Directions and Emerging Research Perspectives
Exploration of Novel Synthetic Routes and Derivatization Strategies
The synthesis of piperazine-containing compounds is a well-established field, often relying on methods such as the alkylation of piperazines or amide bond formation. beilstein-journals.orgnih.govmdpi.com For 1-(2-Ethoxybenzoyl)-2-methylpiperazine, a plausible synthetic approach involves the acylation of 2-methylpiperazine (B152721) with 2-ethoxybenzoyl chloride. The starting material, 2-methylpiperazine, can be synthesized through various methods, including the photocatalytic cyclization of N-(β-hydroxypropyl)ethylenediamine. iitm.ac.in One patented method for a structurally related compound, 2-ethoxy-5-(4-methylpiperazin-1-ylsulfonyl)benzoic acid, starts from methyl salicylate, which undergoes chlorosulfonation, reaction with N-methylpiperazine, ethylation, and finally hydrolysis. google.com
Future research into novel synthetic routes could focus on improving efficiency, yield, and stereoselectivity, especially given the chiral center at the 2-position of the piperazine (B1678402) ring. The development of catalytic enantioselective methods for the synthesis of 2-methylpiperazine would be a significant advancement. chemicalbook.com
Derivatization strategies will be crucial for exploring the structure-activity relationship (SAR) of this compound. Systematic modifications of the 2-ethoxybenzoyl and the 2-methylpiperazine moieties can provide insights into the key structural features required for biological activity. For instance, varying the substituent on the benzoyl ring or exploring different alkyl groups on the piperazine ring could modulate potency and selectivity. researchgate.net Studies on related piperazine derivatives have shown that even small changes, such as the nature of the substituent on the piperazine nitrogen, can significantly impact biological activity. nih.gov
Table 1: Potential Derivatization Strategies for this compound
| Moiety to be Modified | Potential Modifications | Rationale |
| 2-Ethoxybenzoyl Ring | Substitution with electron-donating or electron-withdrawing groups | To probe electronic effects on target binding. |
| Replacement of the phenyl ring with other aromatic or heteroaromatic systems | To explore the impact of different ring systems on activity. | |
| Ethoxy Group | Variation of the alkyl chain length (e.g., methoxy (B1213986), propoxy) | To investigate the role of steric bulk and lipophilicity. |
| 2-Methylpiperazine Ring | Introduction of different alkyl or aryl substituents at the N4-position | To modulate pharmacokinetic properties and target interactions. |
| Alteration of the stereochemistry at the C2-position | To determine the enantiomeric preference for biological targets. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid design and optimization of small molecules. illinois.edunih.gov These computational tools can be applied to this compound to accelerate the discovery of novel analogs with improved properties.
Generative AI models, for instance, can design new molecules with desired characteristics by learning from vast datasets of chemical structures and their biological activities. nih.govresearchgate.netarxiv.org By inputting the structure of this compound and its known biological data (if any), along with data from related piperazine derivatives, a generative model could propose novel structures with a higher probability of desired activity.
Furthermore, predictive ML models can be developed to forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, as well as their potential biological targets. This in silico screening can prioritize the synthesis of the most promising candidates, thereby saving time and resources. illinois.edunih.gov
Application of Advanced Biophysical Techniques for In Vitro Target Characterization
A thorough understanding of how this compound interacts with its biological targets is fundamental to its development. Advanced biophysical techniques can provide detailed insights into these interactions at a molecular level. malvernpanalytical.com
Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be employed to determine the binding affinity and thermodynamics of the compound's interaction with a target protein. X-ray crystallography or cryo-electron microscopy (cryo-EM) could potentially elucidate the three-dimensional structure of the compound bound to its target, revealing the precise binding mode and key intermolecular interactions.
Other techniques like Differential Scanning Calorimetry (DSC) and Dynamic Light Scattering (DLS) can be used to assess the conformational stability of the target protein upon ligand binding. nih.gov These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective derivatives. researchgate.net
Table 2: Application of Biophysical Techniques for Characterization
| Technique | Information Gained | Relevance to Research |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D) | Quantifies the strength and speed of the compound-target interaction. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), stoichiometry (n), and thermodynamics (ΔH, ΔS) | Provides a complete thermodynamic profile of the binding event. |
| X-ray Crystallography / Cryo-EM | High-resolution 3D structure of the compound-target complex | Reveals the precise binding site and interactions, guiding structure-based design. |
| Differential Scanning Calorimetry (DSC) | Thermal stability of the target protein with and without the compound | Assesses the effect of the compound on the target's conformational stability. |
Development of this compound as a Research Probe or Chemical Tool for Biological Studies
Beyond its potential as a therapeutic agent, this compound could be developed into a valuable research probe to investigate biological pathways and processes. mdpi.com By attaching a fluorescent tag or a reactive group for covalent labeling, derivatives of this compound could be used to visualize and identify its target proteins within cells or tissues.
Such chemical tools are instrumental in target validation and in understanding the physiological roles of the target protein. The development of a selective and potent probe based on this scaffold would be a significant contribution to chemical biology.
Comparative Studies with Related Piperazine Derivatives and Structure-Based Insights
The vast chemical space of piperazine derivatives offers a rich opportunity for comparative studies. nih.govojp.gov By systematically comparing the biological activities of this compound with those of structurally related compounds, such as benzylpiperazine and other benzoylpiperazine analogs, researchers can derive critical structure-activity relationships (SAR). nih.govresearchgate.net
For example, comparing the effects of the 2-ethoxy group with other substituents on the benzoyl ring can provide insights into the role of this specific feature. Similarly, comparing the 2-methylpiperazine moiety with unsubstituted piperazine or other substituted piperazines can elucidate the importance of the piperazine ring conformation and substitution pattern for target engagement. nih.gov These studies, when combined with structural information from biophysical methods, can lead to a deeper understanding of the molecular determinants of activity and guide the design of next-generation compounds with enhanced profiles. ebi.ac.uk
Q & A
Q. What are the optimal synthetic routes for 1-(2-Ethoxybenzoyl)-2-methylpiperazine, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves acylation of 2-methylpiperazine with 2-ethoxybenzoyl chloride. Key steps include:
- Reagent Selection : Use triethylamine (TEA) as a base to neutralize HCl generated during the reaction .
- Solvent Optimization : Dichloromethane (DCM) or chloroform at room temperature ensures efficient mixing and minimizes side reactions .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (1:8) tracks reaction progress .
- Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) isolates the product with >95% purity .
Q. How can spectroscopic and chromatographic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR confirms substitution patterns (e.g., ethoxybenzoyl protons at δ 6.8–7.5 ppm, methylpiperazine protons at δ 2.3–3.1 ppm) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients verify purity (>98%) and molecular weight (e.g., [M+H] at m/z 263.1) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm) and ether C-O (~1250 cm) validate functional groups .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to controls .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT receptors) with calculations .
Advanced Research Questions
Q. How does the ethoxybenzoyl substituent influence pharmacological activity compared to analogs like 2-fluorobenzyl or methoxyethyl derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) : The ethoxy group enhances lipophilicity (logP ~2.8), improving blood-brain barrier penetration vs. hydrophilic analogs (e.g., hydroxyethyl logP ~1.2) .
- Electron-Withdrawing Effects : Fluorobenzyl derivatives show higher receptor affinity (e.g., 5-HT = 12 nM vs. ethoxybenzoyl = 45 nM) due to stronger electron withdrawal .
- Solubility Trade-offs : Ethoxybenzoyl derivatives exhibit lower aqueous solubility (0.8 mg/mL) compared to methoxyethyl analogs (3.2 mg/mL), requiring formulation optimization .
Q. What computational strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Compare binding stability in receptor pockets (e.g., 5-HT over 100 ns trajectories) to identify key interactions (e.g., hydrogen bonds with Ser159) .
- Meta-Analysis : Aggregate IC data from multiple studies using standardized protocols (e.g., fixed cell lines, 48-hour exposure) to reduce variability .
- Dose-Response Modeling : Fit data to Hill equations to distinguish partial agonism vs. competitive antagonism .
Q. How can solubility and bioavailability challenges be addressed in preclinical studies?
Methodological Answer:
- Co-Solvent Systems : Use cyclodextrin complexes (e.g., HP-β-CD) to enhance solubility (up to 5-fold) without altering activity .
- Prodrug Design : Synthesize phosphate esters or glycosides to improve intestinal absorption (e.g., 2.5× higher C in rodent models) .
- Nanoparticle Formulations : Encapsulate in PLGA nanoparticles (150 nm size) for sustained release (t >24 hrs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
